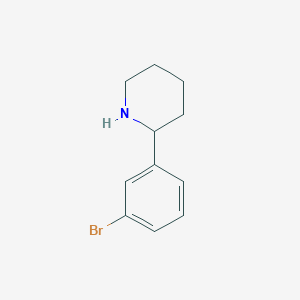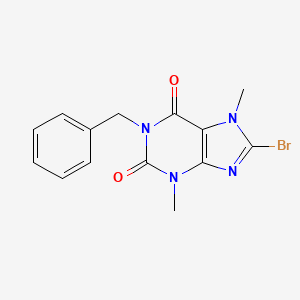
1-苄基-8-溴-3,7-二甲基嘌呤-2,6-二酮
描述
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of precursor compounds. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, as discussed in one of the papers, involves specific synthetic procedures that are characterized using various spectroscopic techniques . Although this compound is not the same as 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione, the methodologies such as NMR, IR spectroscopy, and elemental analysis are relevant for the characterization of similar brominated organic compounds.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2-p-bromobenzoyl-1,5,5-trimethylbicyclo[2,2,2]-octa-6,8-dione was determined using single-crystal X-ray analysis . This technique provides detailed information about the arrangement of atoms within a molecule, which is crucial for understanding the chemical behavior of the compound. Such structural analysis is also applicable to the study of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione.
Chemical Reactions Analysis
The reactivity of organic compounds can lead to various chemical reactions, such as ring-opening reactions and intramolecular rearrangements. For example, 1,2,3,6-Tetrahydrobenzocyclobutene-3,6-dione undergoes thermal ring opening to generate reactive intermediates that can form polycyclic compounds . These types of reactions are significant when considering the reactivity of other cyclic compounds, including those with bromine substituents and additional functional groups like in 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The papers provided do not directly discuss the properties of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione, but they do provide examples of how properties can be inferred from structural data and computational studies. For instance, density functional theory (DFT) calculations can predict the optimized structure and properties such as IR and NMR spectra . These computational methods are valuable tools for predicting the properties of uncharacterized compounds.
科学研究应用
合成技术
- 合成中的噻吩基保护:Khaliullin & Shabalina (2020) 的一项研究探讨了使用噻吩基保护基团合成 8-取代 1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮。这种方法克服了同时在 N1 和 N7 位脱苄基化而导致合成 1-苄基-3,7-二氢-1H-嘌呤-2,6-二酮的挑战。该方法以温和的条件和简单的执行著称,为合成这些化合物提供了新的途径 (Khaliullin & Shabalina, 2020)。
计算化学和光谱学研究
- 抗癌特性的研究:Sayın & Üngördü (2018) 对包括 3,7-二甲基嘌呤-2,6-二酮及其金属配合物在内的化合物进行了计算研究。这项研究重点关注它们的几何参数、红外光谱和核磁共振光谱,评估它们的潜在抗癌活性。研究表明,这些配合物可能比一些现有治疗方法具有更高的抗癌活性 (Sayın & Üngördü, 2018)。
电化学
- 阳极分解途径研究:Arias、Brillas 和 Costa (1990) 研究了包括 4-溴-2,6-二甲基苯胺在内的化合物的电化学氧化,考察了它们在不同条件下的氧化过程。这项研究提供了对类似化合物电化学行为的见解,这可能与理解 1-苄基-8-溴-3,7-二甲基嘌呤-2,6-二酮 (Arias, Brillas, & Costa, 1990) 相关。
受体亲和力和药理学中的应用
- 受体亲和力和药理学评价:Chłoń-Rzepa 等人 (2013) 的一项研究调查了 1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的芳基哌嗪衍生物对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力,揭示了它们在精神活性中的潜力。这项研究对于理解 1-苄基-8-溴-3,7-二甲基嘌呤-2,6-二酮在类似背景下的生物相互作用可能具有重要意义 (Chłoń-Rzepa 等人,2013)。
抑制研究
- 对低碳钢保护的抑制性能:Chafiq 等人 (2020) 探索了包括 1-苯甲酰基-6,6-二甲基-2-(3,4,5-三甲氧基苯基)-5,7-二氧代螺[2.5]辛烷-4,8-二酮在内的化合物在酸性溶液中对低碳钢腐蚀的抑制作用。这项研究的相关性在于证明了此类化合物在腐蚀抑制中的有效性,这可能扩展到 1-苄基-8-溴-3,7-二甲基嘌呤-2,6-二酮 (Chafiq 等人,2020)。
属性
IUPAC Name |
1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-17-10-11(16-13(17)15)18(2)14(21)19(12(10)20)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIOYEORQHPSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331830 | |
| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
CAS RN |
331675-25-3 | |
| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



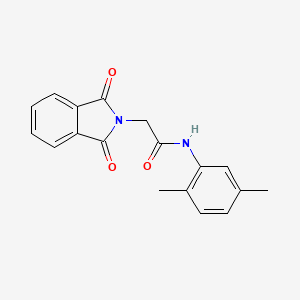
![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)
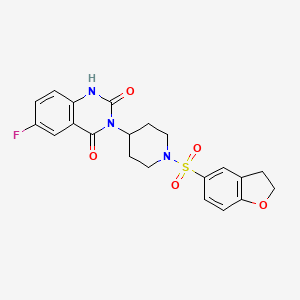
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

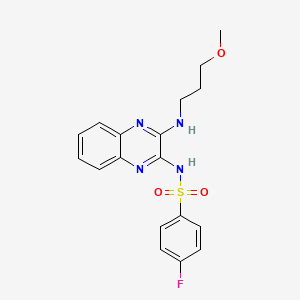
![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)


![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
